Boc-Pro-NH(CH2)3Ph
Description
The compound N-(tert-butoxycarbonyl)-L-prolyl-N'-(3-phenylpropyl)amide, systematically known as tert-butyl (2S)-2-(3-phenylpropylcarbamoyl)pyrrolidine-1-carboxylate, is a proline derivative that has garnered interest in various fields of chemical research. Its structure combines a proline residue, a common amino acid, with a tert-butyloxycarbonyl (Boc) protecting group and a 3-phenylpropyl amide moiety.
Table 1: Chemical Properties of Boc-Pro-NH(CH2)3Ph
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H28N2O3 | nih.gov |
| Molecular Weight | 332.4 g/mol | nih.gov |
| IUPAC Name | tert-butyl (2S)-2-(3-phenylpropylcarbamoyl)pyrrolidine-1-carboxylate | nih.gov |
| Synonyms | 1-(tert-butyloxycarbonyl)-N-(3-phenylpropyl)-L-prolinamide | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(3-phenylpropylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)24-18(23)21-14-8-12-16(21)17(22)20-13-7-11-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,20,22)/t16-/m0/s1 |
InChI Key |
SHEVMINGQNKPMD-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCCCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Boc Pro Nh Ch2 3ph and Analogues
Strategies for Amide Bond Formation in Boc-Proline Derivatives
Amide bond formation is a crucial step in the synthesis of peptides and amide-containing small molecules. For Boc-protected proline derivatives, this involves coupling the carboxyl group of Boc-Proline with the amino group of the desired amine. Various strategies exist, broadly categorized into solution-phase and solid-phase approaches.
Solution-Phase Synthetic Routes
Solution-phase synthesis involves conducting the reaction in a homogeneous solution. This approach offers flexibility in reaction conditions and ease of monitoring but can be challenging for purification, especially for larger or more complex molecules.
A common strategy for amide bond formation in solution involves activating the carboxyl group of Boc-Proline before reacting it with the amine. Activated carboxylic acids are more susceptible to nucleophilic attack by the amine. Several activating agents and methods have been reported for coupling Boc-amino acids with amines.
One method involves the in situ formation of a mixed anhydride (B1165640), for example, by reacting Boc-L-proline with ethyl chloroformate or iso-butyl chloroformate. Subsequent treatment with the amino component yields the Boc-protected proline amide. orgsyn.org While this method can be effective, it may lead to the formation of side products, such as N-formyl pyrrolidinyl derivatives, which can complicate purification and reduce yields. orgsyn.org
Another widely used approach utilizes coupling reagents that facilitate the condensation between the carboxylic acid and the amine. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are frequently employed, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve efficiency. nih.gov For instance, coupling of Boc-proline with biphenylamine using EDC and a catalytic amount of HOBt furnished the amide derivative in 75% yield. nih.gov DMAP has also been used as a catalyst in the reaction of Boc anhydride with amino acids to form the Boc-protected amino acid. google.com
Acyl fluorides have also been explored for amide coupling, particularly for sterically hindered substrates or electron-deficient amines. A method involving in situ formation of acyl fluorides and reaction with amines at elevated temperature has shown efficiency for coupling Boc-proline without observed α-racemization. rsc.orgrsc.org
The choice of coupling reagent and reaction conditions in solution-phase synthesis is critical and often depends on the specific amine being coupled and the desired yield and purity.
Solid-Phase Synthetic Approaches
Solid-phase peptide synthesis (SPPS), first introduced by Merrifield, offers significant advantages for the synthesis of peptides and amide derivatives, particularly for ease of purification. proteogenix.scienceethz.ch In SPPS, the growing peptide chain is anchored to an insoluble solid support, allowing excess reagents and by-products to be removed by simple washing and filtration steps. proteogenix.science
While Fmoc chemistry is more widely used in SPPS due to its milder deprotection conditions, Boc chemistry was historically significant and remains relevant for certain applications, such as the synthesis of hydrophobic peptides. proteogenix.sciencenih.gov In Boc SPPS, the Nα-amino group is protected with the Boc group, which is removed using acid (typically TFA or HCl in organic solvents) in each synthesis cycle. orgsyn.orgproteogenix.science
For the synthesis of Boc-Pro-NH(CH2)3Ph or its analogues on solid phase, Boc-Proline would be coupled to a resin-bound 3-phenylpropylamine (B116678) or a linker that, upon cleavage, yields the desired amide. Alternatively, Boc-Proline could be attached to the resin, and the amine coupled as the final step before cleavage. The choice of resin and linker is crucial for solid-phase synthesis. For peptide amides, resins like Rink amide or Sieber amide linkers are commonly used, as they facilitate cleavage to yield a C-terminal amide. proteogenix.sciencenih.gov
SPPS allows for the sequential addition of amino acids or coupling of amine moieties, with washing steps after each reaction to remove impurities. proteogenix.science This iterative process simplifies purification compared to solution-phase methods, especially for the synthesis of libraries of analogues.
Protection and Deprotection Chemistry of Boc-Proline Moiety
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group in amino acids and peptides. springernature.comresearchgate.netarkat-usa.orgorganic-chemistry.org Its popularity stems from its relative stability under various reaction conditions and its facile removal under acidic conditions. organic-chemistry.org
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521). organic-chemistry.orgrsc.orggoogle.comucl.ac.uk This reaction can be performed in various solvents, including water, organic solvents like dichloromethane (B109758) or acetonitrile, or mixtures thereof. google.comrsc.orggoogle.com For instance, Boc-L-proline can be synthesized by reacting L-proline with (Boc)2O in the presence of triethylamine in dichloromethane. rsc.org Another method involves using (Boc)2O with sodium hydroxide in water or a mixture of water and THF. google.com
The primary role of the Boc group in the synthesis of this compound is to protect the secondary amine of proline during the amide bond formation step, preventing unwanted side reactions such as polymerization. springernature.comresearchgate.net
Selective Deprotection Techniques
The Boc group is generally acid-labile, making it susceptible to cleavage by various acidic reagents. organic-chemistry.orgacsgcipr.org Common reagents for Boc deprotection include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or methanol (B129727). orgsyn.orgacsgcipr.orgnih.govrsc.org The deprotection proceeds via the generation of a tert-butyl cation intermediate, which can subsequently fragment to isobutylene (B52900) or react with nucleophiles. acsgcipr.org
Selective deprotection of the Boc group in the presence of other acid-sensitive functional groups or protecting groups is often possible due to its relatively high sensitivity to acid. arkat-usa.orgacsgcipr.org However, the choice of deprotection conditions must be carefully considered to avoid cleavage of other labile groups or damage to the molecule. For example, while concentrated HCl in MeOH-CH2Cl2 can be used for Boc deprotection, other methods like using formic acid or TFA might lead to significant amounts of side products depending on the substrate. orgsyn.org
Milder methods for Boc deprotection have also been developed for specific substrates or to enhance selectivity. For instance, oxalyl chloride in methanol has been reported as a mild method for selective N-Boc deprotection from various compounds, including aliphatic, aromatic, and heterocyclic amines. nih.govrsc.org Sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) has been shown to selectively deprotect N-Boc-imidazoles and pyrazoles while leaving primary Boc-protected amines and other N-Boc-protected heterocycles intact. arkat-usa.org Aqueous phosphoric acid has also been reported as a mild and selective reagent for deprotecting tert-butyl carbamates, esters, and ethers. organic-chemistry.org
The need for selective deprotection arises when synthesizing molecules with multiple protecting groups that need to be removed sequentially or when preserving other sensitive functionalities within the molecule.
Influence of Protecting Groups on Synthesis Efficiency
Protecting groups, including the Boc group, play a crucial role in the efficiency of chemical synthesis by enabling selective reactions and preventing undesired side reactions. springernature.comresearchgate.netsbsgenetech.com By masking reactive functional groups, protecting groups ensure that the desired amide bond formation occurs chemoselectively. sbsgenetech.com
However, the presence of protecting groups can also influence synthesis efficiency in other ways. Bulky protecting groups like Boc can sometimes hinder reactions due to steric effects. nih.gov The lipophilicity introduced by Boc groups can affect the solubility of intermediates, potentially complicating purification in solution-phase synthesis or influencing swelling properties of resins in solid-phase synthesis. frontiersin.org
The strategic use of orthogonal protecting group strategies, where different protecting groups are removed under distinct conditions, is essential for complex syntheses involving multiple reactive functionalities. springernature.comarkat-usa.orgorganic-chemistry.org For instance, the orthogonality between Boc (acid-labile) and Fmoc (base-labile) groups is widely exploited in peptide synthesis to allow for selective deprotection steps. organic-chemistry.orgbachem.com The compatibility of the Boc group with other protecting groups used for side chains (e.g., benzyl (B1604629) esters for carboxylic acids) is also a key consideration in designing efficient synthetic routes. bachem.com
While protecting groups add steps to a synthesis, their judicious use is often necessary to achieve high yields and purity of the desired product by minimizing competing reactions. researchgate.netsbsgenetech.com
Diversification of the 3-Phenylpropylamine Segment
The 3-phenylpropylamine segment of this compound can be diversified to create a range of analogues. This diversification can involve modifications to the phenyl ring, the propyl chain, or the amine group itself.
Modification of the phenyl ring can involve introducing substituents (e.g., halogens, alkyl groups, alkoxy groups) at different positions. These substituted phenylpropylamines can then be coupled with Boc-Proline using the amide bond formation strategies discussed earlier. The electronic and steric nature of substituents on the phenyl ring can influence the reactivity of the amine and may necessitate optimization of coupling conditions.
Variations in the alkyl chain length or the introduction of branching or unsaturation within the propyl segment are also possible. This would involve synthesizing or obtaining the corresponding modified amines (e.g., 2-phenylpropylamine, 4-phenylbutylamine, or amines with alkyl substitutions on the chain) and coupling them with Boc-Proline. The synthesis of these diverse amine building blocks would employ standard organic synthesis methodologies.
Diversification at the amine group itself, beyond forming the amide bond with Boc-Proline, could involve incorporating secondary or tertiary amines, or introducing other functional groups. However, for the direct synthesis of Boc-Pro-NH(CH2)n-R type analogues, the focus is primarily on the structure of the amine that reacts with the carboxyl group of Boc-Proline.
The synthesis of analogues with a modified 3-phenylpropylamine segment allows for the exploration of structure-activity relationships or the tuning of physicochemical properties of the resulting Boc-Proline amides. The synthetic routes to these analogues would mirror those for this compound, with the specific amine component being the primary variable. For example, a study exploring thioamide synthesis used 3-phenylpropylamine as a substrate, demonstrating its reactivity in amide-forming reactions. nih.gov
Introduction of Arylalkyl Chains
The introduction of the arylalkyl chain, specifically the 3-phenylpropyl group, into the Boc-Pro structure is achieved through the formation of an amide bond. This involves the reaction between N-Boc-L-proline and 3-phenylpropylamine. Standard amide coupling reagents are employed to activate the carboxyl group of Boc-Pro-OH. Common coupling reagents in peptide synthesis, which can be applied here, include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction efficiency fishersci.seuni.lu. Alternatively, activating agents like HATU or PyBOP can be used uni.lu.
The general reaction involves mixing N-Boc-L-proline and 3-phenylpropylamine in a suitable solvent (e.g., dichloromethane, dimethylformamide, or tetrahydrofuran) in the presence of the coupling agent and a base (such as N,N-diisopropylethylamine (DIPEA) or triethylamine) to neutralize the acid generated during the reaction. The reaction is typically carried out at temperatures ranging from 0°C to room temperature.
A generalized reaction scheme for the formation of this compound is as follows:
Boc-Pro-OH + H2N-(CH2)3Ph + Coupling Agent + Base → this compound + Byproducts
The choice of coupling agent and solvent can significantly influence the reaction rate, yield, and purity of the product.
Stereoselective Synthesis of Analogues
Stereoselectivity is a critical aspect in the synthesis of proline derivatives, particularly when dealing with chiral centers. L-Proline, the starting material for this compound, is a chiral amino acid. The stereochemistry at the α-carbon of proline is typically preserved during standard amide coupling reactions, especially when using coupling reagents that minimize racemization fishersci.se.
For the synthesis of analogues with modifications on the proline ring or the arylalkyl chain, stereoselective synthetic routes may be necessary. Research in proline chemistry has focused on developing methods for the stereoselective functionalization of the proline ring, such as at the C-3 or C-4 positions, using techniques like directed C-H arylation or asymmetric organocatalysis fishersci.cafishersci.cawikipedia.org. These methods allow for the introduction of new chiral centers with controlled stereochemistry, expanding the diversity of proline-based analogues that can be synthesized in an optically active form fishersci.casigmaaldrich.comnih.gov.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Factors influencing the amide coupling reaction include the choice and equivalents of coupling agent and base, solvent, concentration, temperature, and reaction time uni.lufishersci.com.
Studies on amide bond formation in peptide synthesis have shown that the efficiency and yield can vary depending on the specific amino acids being coupled and the coupling reagents used nih.gov. For instance, the use of different coupling reagents like EDC/HOBt or HATU can lead to variations in yield uni.lu. Solvent systems, such as mixtures of water and organic solvents, have also been explored for optimizing peptide coupling reactions fishersci.se.
Optimization typically involves systematically varying these parameters to identify the conditions that provide the best balance of yield, purity, and reaction time for the specific coupling of Boc-Pro-OH with 3-phenylpropylamine. This may involve running small-scale experiments to test different combinations of reagents, solvents, and temperatures.
Research findings on optimizing amide couplings often involve evaluating the conversion rate and yield under various conditions. For example, studies have investigated the effectiveness of different coupling reagents and additives in achieving high coupling yields uni.lufishersci.com.
Purification and Characterization Techniques for Synthetic Intermediates and Final Compounds
Following the synthesis of this compound, purification is necessary to isolate the target compound from excess reagents, byproducts, and unreacted starting materials. Common purification techniques for peptide derivatives and protected amino amides include:
Column Chromatography: This is a widely used technique, typically employing silica (B1680970) gel as the stationary phase and eluting with mixtures of organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol). The solvent system is chosen based on the polarity of the product and impurities to achieve effective separation.
Extraction: Liquid-liquid extraction can be used to remove water-soluble or organic-soluble impurities based on their differential solubility in immiscible solvents.
Crystallization: If the compound is crystalline, crystallization can be an effective purification method.
Characterization of the synthetic intermediates and the final compound, this compound, is essential to confirm their identity and purity. Standard spectroscopic and analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the structure by analyzing the chemical shifts, multiplicities, and coupling constants of the nuclei.
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, helping to confirm the formation of the desired product. Techniques like ESI-MS or HRMS are commonly used.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from impurities fishersci.se. HPLC can be coupled with UV detection or MS detection.
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule, such as the amide carbonyl stretch.
Optical Rotation: For chiral compounds like this compound (derived from L-Proline), measuring optical rotation confirms the stereochemical integrity fishersci.se.
Detailed research findings in the synthesis of similar compounds often include comprehensive spectroscopic data (¹H NMR, ¹³C NMR, MS) and analytical data (HPLC purity, melting point for solids) to fully characterize the synthesized molecules.
Structural and Conformational Analysis
Conformational Preferences of Boc-Pro-NH(CH2)3Ph
The conformational preferences of this compound are influenced by the inherent structural characteristics of its constituent parts and their interactions. The interplay between the rigid cyclic structure of proline, the flexibility imparted by the Boc group and the phenylpropylamine chain, and potential intramolecular interactions shapes the molecule's preferred three-dimensional arrangements.
Role of the Proline Residue in Conformation
The proline residue plays a distinctive role in peptide conformation due to its unique cyclic structure. Unlike other proteinogenic amino acids, the side chain of proline is covalently bonded to the nitrogen atom of the peptide backbone, forming a rigid five-membered ring. This cyclic structure significantly restricts the conformational space available to the peptide chain, particularly fixing the backbone dihedral angle φ at approximately -65°. This constraint makes proline a "conformational disruptor" in regular secondary structures like alpha helices and beta sheets, although it is frequently found in turns and at the beginning of alpha helices.
Impact of the N-Boc Group on Molecular Flexibility
The N-tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide synthesis. The urethane (B1682113) linkage formed by the Boc group introduces its own conformational considerations. Similar to peptide bonds, the urethane amide bond can exist in cis and trans conformations. However, studies have shown that the trans and cis conformations of the urethane amide bond in Boc-amino acid derivatives have nearly equal energies, in contrast to typical peptide bonds where the trans form is strongly preferred. The cis urethane conformation is often preferred in crystals of compounds with a tertiary nitrogen, such as Boc-Pro derivatives, or when stabilized by strong intermolecular interactions.
Spectroscopic Investigations of Molecular Conformation
Spectroscopic techniques are invaluable tools for probing the conformation of molecules in solution and solid states. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are commonly used to gain insights into the structural preferences and dynamics of peptides and their derivatives.
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy provides detailed information about the local environment and spatial relationships between atoms in a molecule. For peptide derivatives, NMR can be used to determine the conformation of peptide bonds (cis or trans), identify intramolecular hydrogen bonds, and assess the flexibility of different parts of the molecule. Parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Enhancements (NOEs) are used to deduce conformational details.
For proline-containing peptides, NMR is particularly useful for observing and quantifying the cis and trans isomers of the Xaa-Pro peptide bond, which often interconvert on a timescale observable by NMR. The distinct chemical shifts of protons in the vicinity of the proline ring and the amide bond can be used to determine the ratio of cis and trans conformers. Studies on Boc-protected amino acid derivatives have utilized NMR to investigate the ratio of cis and trans rotamers around the urethane bond.
While specific NMR data for this compound is not present in the provided search results, NMR studies on similar Boc-protected peptides and proline derivatives demonstrate the applicability of this technique to elucidate the conformational preferences of such molecules, including the cis-trans isomerization of the Pro-NH bond and the conformation of the Boc group.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. CD measures the differential absorption of left and right circularly polarized light by a molecule. The CD spectrum in the far-UV region (190-250 nm) is particularly sensitive to the conformation of the peptide backbone. Different secondary structures, such as alpha helices, beta sheets, turns, and random coils, exhibit characteristic CD spectra.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and can provide insights into its structure and environment. For compounds like this compound, characteristic absorption bands in the IR spectrum correspond to vibrations of key functional groups, including the N-H stretch of the amide linkage, the C=O stretches of the Boc carbonyl and the amide carbonyl, and C-H stretches from the alkyl and phenyl groups. Studies on related N-Boc-protected cyclic amines have utilized IR spectroscopy, such as in the ReactIR monitoring of deprotonation reactions, demonstrating its utility in observing chemical transformations and potentially structural changes. While specific IR spectral data for this compound were not available in the consulted literature, analysis of its IR spectrum would typically involve identifying these characteristic peaks to confirm the presence of the expected functional groups and potentially gain information about the hydrogen bonding state of the amide N-H.
Advanced Structural Elucidation Techniques
Advanced techniques provide detailed atomic-level information about molecular structure and conformation.
X-ray Crystallography of this compound and Related Structures
X-ray crystallography is a powerful method for determining the precise three-dimensional structure of crystalline compounds, providing detailed information on bond lengths, bond angles, and torsion angles, which define the molecular conformation. This technique can reveal the solid-state conformation of this compound, including the puckering of the proline ring, the orientation of the Boc group, the geometry of the amide bond, and the arrangement of the 3-phenylpropyl chain. While a specific crystal structure for this compound was not found in the consulted sources, X-ray crystallography has been successfully applied to determine the conformation of related molecules, such as oxetane (B1205548) ethers containing a phenyl group. These studies demonstrate how X-ray diffraction can elucidate the spatial arrangement of atoms and reveal conformational preferences, including the torsion angles of flexible chains and the orientation of aromatic rings. Obtaining an X-ray crystal structure of this compound would provide definitive data on its solid-state conformation and molecular packing.
Hydrogen Bonding Patterns and Intramolecular Interactions
Hydrogen bonding and other intramolecular interactions play a significant role in determining the conformation and properties of molecules containing amide linkages and polar functional groups, such as this compound. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens (from the amide and Boc groups) and the proline nitrogen can act as hydrogen bond acceptors. Intramolecular hydrogen bonds can lead to the formation of stable folded conformations, such as beta-turns commonly found in peptides, which involve hydrogen bonds between amide N-H and carbonyl oxygen atoms. The proline residue, with its cyclic structure, is known to influence local conformation and can favor certain turn structures. Studies on related Boc-protected cyclic amines have utilized techniques like NMR spectroscopy to investigate rotameric states, which can be influenced by intramolecular interactions. While specific details on the hydrogen bonding patterns and intramolecular interactions within this compound were not found in the consulted literature, analysis using techniques like high-resolution NMR in different solvents, or computational methods, could elucidate the presence and nature of such interactions and their impact on the molecule's preferred conformation in solution and the solid state.
Analysis of "this compound" Reveals Limited Publicly Available Research Data
Following a comprehensive search for scientific literature detailing the molecular interactions and recognition mechanisms of the chemical compound N-(tert-Butoxycarbonyl)-L-proline (3-phenylpropyl)amide, with the identifier “this compound”, it has been determined that there is a significant lack of specific, publicly available data to construct a detailed article based on the requested outline.
The search did not yield specific studies that would provide the necessary information for:
Molecular Interactions and Recognition Mechanisms
Receptor Binding Assays:Information regarding the binding affinity or efficacy of Boc-Pro-NH(CH2)3Ph at any particular receptor is not present in the surveyed literature.
Consequently, the creation of a scientifically accurate article with detailed research findings and data tables for this compound is not feasible at this time. The compound may be a novel chemical entity, an intermediate in a larger synthesis, or part of proprietary research that has not been published. Without primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features responsible for its effects.
While comprehensive SAR studies focused solely on this compound are not available, data from related compounds highlight the importance of the 3-phenylpropyl amide moiety in receptor binding. A study on N6-substituted adenine (B156593) derivatives explored how varying the length of the carbon chain connecting the phenyl group to the core structure influences binding affinity at human adenosine (B11128) receptors (A1, A2A, and A3). units.it
The data shows a notable difference in affinity when comparing a two-carbon linker (phenylethyl) with a three-carbon linker (phenylpropyl), the latter being a key feature of this compound.
| Compound Substituent | Linker Length | Ki A1AR (µM) | Ki A2AAR (µM) | Ki A3AR (µM) | Reference |
|---|---|---|---|---|---|
| -(CH2)2Ph | 2 Carbons | 1.336 | 1.174 | 0.151 | units.it |
| -(CH2)3Ph | 3 Carbons | 0.692 | 3.335 | 1.275 | units.it |
As shown in the table, extending the linker from two to three carbons resulted in a twofold increase in affinity for the A1 adenosine receptor but a decrease in affinity for the A2A and A3 receptors. units.it This demonstrates that the length of the alkyl chain is a critical determinant of binding affinity and selectivity.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Key features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
Based on the available literature, a specific pharmacophore model for this compound has not been elucidated. The development of such a model would require extensive SAR data and knowledge of a confirmed biological target and binding mode. acs.org Generally, for a molecule like this compound, a hypothetical pharmacophore could include:
A hydrophobic region corresponding to the phenyl ring.
An additional hydrophobic or flexible region from the propyl chain.
A hydrogen bond acceptor in the amide carbonyl group.
The sterically constrained pyrrolidine (B122466) ring of the proline residue.
The bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group.
Without experimental data, the precise arrangement and relative importance of these features remain speculative.
The design of new molecules with tailored activity relies on established principles derived from SAR studies. For a compound like this compound, several design principles can be proposed.
Altering Hydrophobic Interactions: The SAR data from related adenine derivatives suggests that the length of the alkyl linker is crucial. units.it Modifying the -(CH2)3Ph tail—for instance, by shortening or lengthening the chain, or by adding substituents to the phenyl ring—would likely modulate binding affinity and selectivity for a given target.
Constraining Backbone Conformation: The proline residue restricts the conformational flexibility of the peptide backbone. The cis/trans isomerization of the amide bond preceding the proline ring is a key factor in the bioactivity of many peptides. wisconsin.edu The Boc group on the proline nitrogen further influences this conformational preference. Altering the proline ring, for example by introducing substituents, could be a strategy to fine-tune the molecule's three-dimensional shape to better fit a target binding site.
Modifying the Amide Bond: The amide group –NH(CH2)3Ph is a potential hydrogen bond donor. Replacing this group or altering its properties could significantly impact molecular recognition and binding.
These principles provide a rational framework for the future design of analogs of this compound to probe biological activity or optimize a desired therapeutic effect.
Biological Activity and Mechanistic Studies in Vitro and Pre Clinical
Cellular Target Identification and Validation
The identification of cellular targets is a critical step in understanding the pharmacological potential of any compound. For proline derivatives, the cellular environment presents a multitude of possible interaction points, from signaling proteins to enzymes and receptors.
Investigation of Cellular Signaling Pathways
Proline and its analogs are known to play a role in various cellular signaling pathways, which are often dysregulated in diseases such as cancer. nih.govfrontiersin.org Proline metabolism itself is intricately linked to cellular signaling. The oxidation of proline can generate reactive oxygen species (ROS), which act as signaling molecules that can influence pathways such as the hypoxia-inducible factor (HIF) signaling pathway. nih.govresearchgate.net Furthermore, proline-rich motifs are recognized by specific protein domains, such as SH3 domains, which are crucial components of many signal transduction pathways that regulate cell growth, differentiation, and motility. nih.gov
Peptidomimetics containing proline analogs have been designed to disrupt protein-protein interactions within these pathways. For instance, a peptidomimetic mimicking a polyproline II helix was shown to interfere with the Grb2-Gab2 interaction, which is implicated in breast cancer. nih.govsoton.ac.uk Given the structure of Boc-Pro-NH(CH2)3Ph, it could potentially modulate signaling pathways by mimicking proline-rich regions of proteins, thereby interfering with critical protein-protein interactions.
Proline availability also influences the mTOR pathway and the amino acid stress response, which are central regulators of cell growth and metabolism. frontiersin.org High levels of proline can impact the phosphorylation of key signaling proteins like ERK1, potentially promoting cell proliferation. frontiersin.orgnih.gov
Enzyme Inhibition in Cellular Contexts
Boc-protected proline derivatives have been investigated as inhibitors of various enzymes. The rigid, cyclic structure of proline makes it a valuable scaffold for designing enzyme inhibitors with high specificity. For example, Boc-proline derivatives have been explored as inhibitors of proteases and kinases.
While specific data on this compound is not available, related compounds offer insights. For instance, proline analogs can influence the activity of prolyl hydroxylases, enzymes that play a role in regulating the HIF signaling pathway. nih.gov Additionally, studies on Boc-protected amino acid Schiff bases have demonstrated their potential as enzyme inhibitors. ijcce.ac.ir The enzymatic stability of Boc-proline containing monoamines has been shown to be high, suggesting that such compounds can reach their biological targets intact. biointerfaceresearch.com
Receptor Modulation in Cell Lines
Proline-containing peptides and peptidomimetics can act as modulators of various receptors. For example, analogs of Pro-Leu-Gly-NH2 (PLG), a peptide that modulates dopamine (B1211576) receptors, have been synthesized and studied. These studies have shown that modifications to the proline residue can affect the compound's ability to enhance agonist binding to dopamine receptors. nih.gov
More directly relevant, Boc-proline-containing monoamines have been shown to act as selective allosteric modulators of acetylcholine (B1216132) and GABA receptor systems in rat cerebral cortex cells. biointerfaceresearch.com These compounds were found to influence the binding of radiolabeled ligands to these receptors, suggesting they have their own specific targets on cellular plasma membranes. biointerfaceresearch.com This indicates that this compound could potentially interact with and modulate the function of various neurotransmitter receptors or other cell surface receptors.
Antiproliferative and Cytotoxic Activity (Mechanistic Insights)
The potential of proline derivatives as anticancer agents has been a subject of considerable research. These compounds can exert antiproliferative and cytotoxic effects through various mechanisms.
Evaluation on Cancer Cell Lines (In Vitro)
Numerous studies have demonstrated the antiproliferative activity of proline-containing compounds against a range of cancer cell lines. While specific data for this compound is not available, the broader class of proline derivatives has shown promise. For instance, Au(III)-proline dithiocarbamato complexes exhibited selective antiproliferative activity against apoptosis-resistant hepatocellular carcinoma cells (HepG2/SB3). rsc.org
Peptidomimetics incorporating proline analogs have also been evaluated for their anticancer effects. One study on ferrocene-containing peptidomimetics with Pro-Ala motifs showed inhibitory effects on HeLa and MCF-7 cell lines. mdpi.com The antiproliferative activity was found to be dependent on the nature of the N-terminal protecting group, with Boc-protected peptides showing a stronger inhibitory effect than acetyl-protected ones. mdpi.com
The following table summarizes the antiproliferative activity of some proline-containing compounds on various cancer cell lines, providing a context for the potential activity of this compound.
| Compound Class | Cancer Cell Line(s) | Observed Effect |
| Au(III)-Proline dithiocarbamato complexes | HepG2, HepG2/SB3 | Selective antiproliferative activity |
| Ferrocene-peptidomimetics with Pro-Ala | HeLa, MCF-7 | Dose-dependent growth inhibition |
| N-substituted benzimidazole (B57391) carboxamides | MCF-7 | Selective antiproliferative activity |
| Propynoyl betulin (B1666924) derivatives | SK-OV-3, OVCAR-3 | Strong antiproliferative activity |
| N-aryl enamino amides | AGS, MCF-7, Hep-G2 | Cytotoxicity |
Mechanism of Cell Death Induction (e.g., Apoptosis, Oxidative Stress)
The mechanism by which proline-related compounds induce cell death often involves the induction of apoptosis and the modulation of cellular redox status. Proline metabolism is a key player in this process. The enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX), catalyzes the oxidation of proline to pyrroline-5-carboxylate (P5C). This process can lead to the production of reactive oxygen species (ROS), which at high levels can induce oxidative stress and trigger apoptosis. nih.govnih.gov
The p53 tumor suppressor protein can upregulate PRODH, leading to ROS-mediated apoptosis. nih.gov This suggests a pathway through which proline metabolism can be linked to cancer cell death. Conversely, proline itself has been shown to protect cells against oxidative stress under certain conditions. nih.govpnas.org This dual role highlights the complexity of proline's involvement in cell fate decisions.
Studies on plant-based phenolic compounds have shown their ability to induce apoptosis in leukemia cell lines through both intrinsic and extrinsic pathways. eurekaselect.com While not directly related to this compound, this illustrates a common mechanism of action for many bioactive molecules. The proline-rich domain of p53 has been shown to be essential for its cooperation with anti-neoplastic agents to promote apoptosis, further linking proline to this critical cell death pathway. nih.gov
In C6 glioma cells, high concentrations of proline were found to increase the activity of antioxidant enzymes, suggesting an induction of oxidative stress. nih.gov This study also showed an increase in p-NF-κB, a transcription factor involved in cellular responses to stress and inflammation, which can have pro-proliferative or pro-apoptotic effects depending on the cellular context. nih.gov
Biological Activity and Mechanistic Studies of this compound Fall Short of Definitive Findings
Initial investigations into the biological and mechanistic activities of the chemical compound this compound have yet to yield specific evidence of its role in quorum sensing inhibition, neurotransmission modulation, or anti-nociceptive pathways. Despite a structured approach to uncover its potential therapeutic applications, research findings directly pertaining to this particular molecule remain elusive.
Quorum Sensing Inhibition Studies
Quorum sensing, a method of bacterial cell-to-cell communication, is a critical process in the coordination of group behaviors, including biofilm formation and the expression of virulence factors. The disruption of this communication is a promising strategy for developing anti-virulence therapies. However, extensive searches of scientific literature and databases did not reveal any studies specifically investigating the effects of this compound on bacterial quorum sensing. Consequently, there is no available data to suggest that this compound can disrupt bacterial communication or has potential applications as an anti-virulence agent.
Other Mechanistic Biological Investigations
Further exploration into other potential biological activities of this compound has also not produced concrete results. Key areas of investigation for compounds with similar structural motifs often include their effects on the central nervous system, particularly neurotransmission and pain perception.
The modulation of neurotransmission is a key mechanism for many therapeutic agents targeting neurological and psychiatric disorders. While related compounds have been studied for their interaction with neurotransmitter systems, there is currently no published research that specifically examines the impact of this compound on any aspect of neurotransmission.
Nociception, the sensory nervous system's response to harmful or potentially harmful stimuli, is the process that leads to the sensation of pain. The development of new anti-nociceptive agents is a significant goal in pain management research. Despite the interest in novel analgesics, there are no available studies that have assessed the anti-nociceptive properties or the underlying mechanisms of action for this compound.
Computational Studies and Rational Design
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Binding Poses and Interactions
In a typical molecular docking study involving Boc-Pro-NH(CH2)3Ph, the compound would be treated as a flexible ligand and docked into the binding site of a specific protein target. The simulation would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. The optimal pose would reveal the most likely three-dimensional orientation of the ligand within the protein's active site.
Ligand-Protein Interaction Profiling
Once the preferred binding pose is identified, a detailed analysis of the intermolecular interactions between this compound and the protein target would be conducted. This would involve identifying and quantifying various types of non-covalent interactions. A hypothetical interaction profile might be summarized as follows:
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on a Target Protein |
| Hydrogen Bonds | Carbonyl oxygen of the Boc group, Amide carbonyl, Amide N-H | Polar or charged amino acid side chains (e.g., Ser, Thr, Asn, Gln, Asp, Glu, Lys, Arg) |
| Hydrophobic Interactions | tert-butyl group, Phenyl ring, Propyl chain, Pyrrolidine (B122466) ring | Nonpolar amino acid side chains (e.g., Ala, Val, Leu, Ile, Phe, Trp) |
| π-π Stacking | Phenyl ring | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp) |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment.
Analysis of Conformational Dynamics within Binding Sites
An MD simulation of the this compound-protein complex would reveal how the ligand and the protein's binding site residues adjust their conformations in response to each other. This analysis would track the fluctuations in atomic positions, dihedral angles, and intermolecular distances over the course of the simulation, typically on the nanosecond to microsecond timescale.
Ligand Stability and Flexibility Studies
The stability of this compound within the binding site would be assessed by monitoring key metrics such as the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked positions. High RMSD values might indicate instability or multiple binding modes. The flexibility of different parts of the molecule, such as the phenylpropyl tail or the Boc-protected proline ring, could be analyzed through root-mean-square fluctuation (RMSF) calculations.
| MD Simulation Parameter | Information Gained for this compound |
| Root-Mean-Square Deviation (RMSD) | Stability of the ligand's binding pose over time. |
| Root-Mean-Square Fluctuation (RMSF) | Identification of flexible and rigid regions of the ligand. |
| Hydrogen Bond Occupancy | Persistence of specific hydrogen bonds throughout the simulation. |
Quantum Mechanics (QM) and Hybrid QM/MM Calculations
For a more precise understanding of the electronic properties and reaction mechanisms, Quantum Mechanics (QM) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations could be employed. QM methods would allow for the accurate calculation of properties like charge distribution, bond energies, and reaction barriers within the ligand itself. A QM/MM approach would treat the ligand and the immediate active site residues with high-level QM theory, while the rest of the protein and solvent are modeled using classical molecular mechanics, providing a balance between accuracy and computational cost. No specific QM or QM/MM studies for this compound were identified.
Electronic Properties and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic landscape of Boc-Pro-NH(CH₂)₃Ph, which in turn governs its reactivity and intermolecular interactions. Methods such as Density Functional Theory (DFT) can be employed to calculate a range of electronic descriptors.
The molecular electrostatic potential (MEP) surface, for instance, would reveal the charge distribution across the molecule. It is anticipated that the oxygen atoms of the Boc group's carbonyl and the proline's amide carbonyl would exhibit negative potential (red regions), indicating sites susceptible to electrophilic attack or capable of acting as hydrogen bond acceptors. Conversely, the amide proton and protons on the phenylpropyl group would likely show positive potential (blue regions), highlighting potential hydrogen bond donor sites.
Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about reactivity. The HOMO energy level indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For Boc-Pro-NH(CH₂)₃Ph, the phenyl ring and the carbonyl groups are likely to be significant contributors to these frontier orbitals. The Boc protecting group itself, being electron-withdrawing, influences the electron density on the proline nitrogen. rsc.org
Table 1: Predicted Electronic Properties of Boc-Pro-NH(CH₂)₃Ph The following data is illustrative and represents typical values obtained from DFT calculations.
| Property | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (e.g., phenyl ring) |
| LUMO Energy | -0.8 eV | Region of electron acceptance (e.g., carbonyl groups) |
| HOMO-LUMO Gap | 5.7 eV | Indicates high chemical stability |
| Dipole Moment | 3.2 D | Suggests moderate polarity |
Energetic Analysis of Molecular Interactions
To function as a bioactive agent, Boc-Pro-NH(CH₂)₃Ph must interact with a biological target, such as a protein active site. Understanding the nature and strength of these interactions is critical. Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy between the molecule (ligand) and its receptor into physically meaningful components. researchgate.net
An EDA study would typically break down the binding energy into the following terms:
Electrostatic Energy (ΔEelec): The classical Coulombic interaction between the charge distributions of the ligand and the receptor.
Pauli Repulsion (ΔEPauli): The strong, short-range repulsion arising from the Pauli exclusion principle when electron clouds overlap. researchgate.net
Orbital Interaction/Polarization (ΔEorb): The stabilizing energy from the mixing of occupied and unoccupied orbitals, representing charge transfer and polarization.
Dispersion Energy (ΔEdisp): The attractive van der Waals forces arising from instantaneous fluctuations in electron density.
For Boc-Pro-NH(CH₂)₃Ph, the phenyl group would likely contribute significantly to dispersion and potentially π-π stacking interactions. The carbonyl groups and amide N-H group are prime candidates for forming strong electrostatic interactions, specifically hydrogen bonds. The proline ring itself imposes conformational rigidity, which can be favorable for binding by reducing the entropic penalty upon complex formation. nih.gov
Table 2: Illustrative Energy Decomposition Analysis for Boc-Pro-NH(CH₂)₃Ph in a Hypothetical Enzyme Active Site
| Energy Component | Value (kcal/mol) | Primary Contributing Moieties |
|---|---|---|
| Electrostatic (ΔEelec) | -15.5 | Amide and Boc-carbonyl groups (H-bonding) |
| Pauli Repulsion (ΔEPauli) | +18.2 | Overall steric clash |
| Orbital/Polarization (ΔEorb) | -6.8 | Charge transfer from receptor to ligand |
| Dispersion (ΔEdisp) | -9.4 | Phenyl ring and alkyl chain |
| Total Interaction Energy | -13.5 | - |
Quantitative Structure-Activity Relationship (QSAR) Modelinguestc.edu.cnacs.org
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of unsynthesized analogues and for identifying the key molecular features that drive biological response.
Development of Predictive Models
Developing a QSAR model for analogues of Boc-Pro-NH(CH₂)₃Ph would involve several key steps. First, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. Next, for each molecule in the series, a set of numerical parameters, or "descriptors," that characterize its physicochemical properties is calculated. acs.orgnih.gov
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net For example, an MLR model might take the form:
log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
The predictive power of the resulting model is then rigorously validated using statistical metrics such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and an external test set of compounds not used in model generation. researchgate.net A robust QSAR model can then be used to predict the activity of new, virtual analogues, prioritizing the most promising candidates for synthesis.
Identification of Physicochemical Descriptors Influencing Activityuestc.edu.cnacs.org
The selection of appropriate descriptors is crucial for a meaningful QSAR model. For a series of analogues based on the Boc-Pro-NH(CH₂)₃Ph scaffold, several classes of descriptors would be relevant:
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) quantifies lipophilicity, which is critical for membrane permeability and interaction with hydrophobic pockets in proteins.
Electronic Descriptors: Parameters like Hammett constants (σ) for substituents on the phenyl ring would describe their electron-donating or -withdrawing effects, influencing binding interactions. Calculated atomic charges or dipole moments also fall into this category.
Steric Descriptors: Molar Refractivity (MR) or Taft steric parameters (Es) can quantify the size and shape of substituents, which is important for fitting into a binding site.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices, that encode information about branching and size.
3D Descriptors: Properties derived from the 3D structure, such as solvent-accessible surface area or principal moments of inertia. nih.gov
A QSAR study might reveal, for instance, that high activity is correlated with increased hydrophobicity in the phenylpropyl tail and the presence of an electron-withdrawing group on the phenyl ring.
Table 3: Hypothetical QSAR Data for a Series of Boc-Pro-NH(CH₂)₃Ph Analogues
| Analogue (Substitution on Phenyl Ring) | log(1/IC₅₀) | logP | Molar Refractivity (MR) | Hammett Constant (σ) |
|---|---|---|---|---|
| -H (Parent) | 5.2 | 3.5 | 1.03 | 0.00 |
| 4-Cl | 5.8 | 4.2 | 6.03 | +0.23 |
| 4-CH₃ | 5.1 | 4.0 | 5.65 | -0.17 |
| 4-NO₂ | 6.3 | 3.4 | 7.36 | +0.78 |
| 4-OCH₃ | 4.9 | 3.4 | 7.87 | -0.27 |
Virtual Screening and De Novo Design
Virtual screening and de novo design are computational strategies used to identify novel, potentially active compounds from large chemical libraries or to construct them from scratch. frontiersin.orgcreative-peptides.com
Identification of Novel Scaffolds and Analogues
Ligand-Based Virtual Screening (LBVS): If the biological target of Boc-Pro-NH(CH₂)₃Ph is unknown, its structure can be used as a template to search for other molecules with similar properties. acs.org Techniques like 2D fingerprint similarity or 3D shape-based screening compare the query molecule to millions of compounds in a database. frontiersin.org This process can identify structurally diverse molecules that share key pharmacophoric features with the original compound, potentially leading to the discovery of entirely new chemical scaffolds with similar biological activity.
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, SBVS, primarily through molecular docking, can be employed. nih.gov In this approach, a library of compounds is computationally "docked" into the target's binding site. A scoring function then estimates the binding affinity for each compound, allowing them to be ranked. aip.org This method can identify compounds that are complementary in shape and electrostatics to the binding site, even if they are structurally unrelated to Boc-Pro-NH(CH₂)₃Ph. The initial docking of Boc-Pro-NH(CH₂)₃Ph itself can reveal key interactions that are crucial for binding, which can then be used as constraints to refine the screening process. scispace.com
De Novo Design: This approach involves computationally building novel molecules piece by piece directly within the active site of a target protein. creative-peptides.com Algorithms place fragments in favorable positions within the binding pocket and then link them together to form new, complete molecules that are optimized for high binding affinity. This can lead to the creation of highly novel and potent compounds that may not exist in any current database. researchgate.netbiorxiv.org
Table 4: Representative Results from a Hypothetical Virtual Screening Campaign Searching for compounds with similar 3D shape to Boc-Pro-NH(CH₂)₃Ph.
| Compound ID | Source Library | Shape Similarity Score (Tanimoto) | Predicted Docking Score (kcal/mol) | Scaffold Type |
|---|---|---|---|---|
| ZINC12345 | ZINC | 0.85 | -9.2 | Pyrrolidine |
| CHEMBL67890 | ChEMBL | 0.79 | -8.8 | Piperidine |
| ENAMINE-01 | Enamine REAL | 0.75 | -9.5 | Indole |
| PUBCHEM-02 | PubChem | 0.71 | -8.5 | Benzimidazole (B57391) |
Lack of Publicly Available Research Hinders Computational Analysis of this compound
Despite a comprehensive search of scientific databases and academic journals, there is a notable absence of publicly available research detailing the computational studies and rational drug design, specifically concerning the lead optimization of the chemical compound this compound.
The field of computational chemistry offers powerful tools for drug discovery and development. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in predicting the biological activity of compounds and guiding the modification of lead structures to enhance their efficacy and selectivity. These methods rely on the analysis of how a molecule's three-dimensional structure and physicochemical properties correlate with its biological function.
Typically, the process of lead optimization involves iterative cycles of computational analysis and chemical synthesis. Computational models are built based on a series of known active compounds to identify key structural features responsible for their biological activity. These models then guide the design of new analogs with predicted improved properties.
However, in the case of this compound, no specific studies detailing such a computational approach to its lead optimization could be retrieved. While the principles of rational drug design are well-established, their application to any particular compound must be documented in the scientific literature to be reported. The absence of such documentation for this compound means that a detailed analysis of its lead optimization through computational approaches, including specific research findings and data tables, cannot be provided at this time.
Further research and publication in peer-reviewed journals would be necessary to elucidate the structure-activity relationships and computational optimization strategies for this compound.
Applications in Chemical Biology and Drug Discovery Research
Boc-Pro-NH(CH2)3Ph as a Chemical Probe
Chemical probes are small molecules of well-defined potency and selectivity used to interrogate biological systems and test hypotheses. sci-hub.se While specific studies employing this compound as a dedicated chemical probe are not prominent in the literature, its structure is emblematic of scaffolds used for such purposes.
Investigating Biological Pathways
The use of small molecules to study biological pathways is a fundamental aspect of chemical biology. These probes can modulate the function of specific proteins, allowing researchers to observe downstream effects and elucidate complex signaling cascades. The proline scaffold in this compound is a common feature in molecules that interact with protein surfaces, particularly in protein-protein interactions (PPIs). The 3-phenylpropyl group provides a hydrophobic tail that can facilitate entry into cells or binding to hydrophobic pockets in target proteins. Although research has not explicitly detailed the use of this compound for pathway investigation, related phosphinic peptides have been instrumental as tool compounds for studying the biological functions of key enzymes like Zn-metalloproteases. acs.org
Tool Compound Development for Target Validation
Target validation is the process of demonstrating that engaging a specific molecular target can elicit a desired therapeutic effect. nih.govnih.gov Chemical probes are essential for this process. nih.gov A high-quality probe should be potent, selective, and cell-permeable. sci-hub.se
The development of this compound and its derivatives could serve as a starting point for creating tool compounds. The N-terminal tert-butyloxycarbonyl (Boc) group is a standard protecting group in peptide synthesis, which suggests that this compound is likely a synthetic intermediate used to build more complex molecules. fishersci.commedchemexpress.com These more complex derivatives could be optimized for potency and selectivity against a specific target. For instance, the core structure could be elaborated to generate inhibitors for enzymes such as serine proteases or to create ligands for specific receptors. medchemexpress.com
Integration into Peptidomimetic Design Principles
Peptides are highly specific and potent signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low cell permeability. rsc.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome these limitations. uni-lj.si The structure of this compound contains key elements used in peptidomimetic design.
Enhancing Metabolic Stability of Peptides
A major challenge for peptide drugs is their rapid degradation by proteases in the body. nih.gov Several strategies are employed to enhance metabolic stability, including modifying the peptide backbone and terminals. nih.gov
N-Terminal Modification : The Boc group on the N-terminus of the proline residue in this compound effectively blocks degradation by exopeptidases that target the N-terminus of peptides. While the Boc group is typically removed in a final drug compound, its presence in synthetic intermediates is crucial.
Backbone Modification : The amide bond linking proline to the 3-phenylpropylamine (B116678) moiety is a key structural feature. In peptidomimetic design, such amide bonds are often modified (e.g., N-methylation) to increase resistance to endopeptidases. N-methylation removes the hydrogen bond donor capability of the amide nitrogen, which can disrupt recognition by proteases and thereby increase metabolic stability. nih.gov While this compound itself is not N-methylated, it serves as a scaffold upon which such modifications can be readily planned.
The table below illustrates the impact of various modifications on the metabolic stability of peptides, a principle that would apply to derivatives of this compound.
| Modification Strategy | Example | Effect on Metabolic Stability | Rationale |
| D-Amino Acid Substitution | Replacing L-amino acids with their D-isomers | Increased | Proteases are stereospecific for L-amino acids. |
| N-Methylation | Replacing amide N-H with N-CH3 | Increased | Steric hindrance and loss of H-bonding disrupts protease recognition. nih.gov |
| Cyclization | Forming a cyclic peptide from a linear one | Increased | Conformational rigidity reduces recognition by proteases. rsc.org |
| Terminal Blocking | Acetylation of N-terminus or Amidation of C-terminus | Increased | Blocks degradation by exopeptidases. |
Improving Cell Permeability for Intracellular Targets
Many drug targets are located inside the cell, requiring therapeutics to cross the cell membrane. Peptides, being generally large and polar, often struggle to do this. rsc.org Strategies to improve permeability include increasing lipophilicity and masking polar groups. acs.org
The 3-phenylpropyl group in this compound is a lipophilic (hydrophobic) moiety. Attaching such groups to a peptide or peptidomimetic can enhance its ability to partition into the lipid bilayer of the cell membrane, potentially improving passive diffusion into the cell. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to evaluate this property. acs.org While PAMPA data for this compound is not available, studies on similar structures show a clear correlation between lipophilicity and permeability.
Modulating Receptor Selectivity
The specific three-dimensional conformation of a ligand is critical for its binding affinity and selectivity to a biological receptor. uq.edu.au The proline residue in this compound is known to introduce conformational constraints in a peptide chain, which can help "lock" the molecule into a specific shape favored by one receptor over another. escholarship.org This can be a powerful tool for enhancing receptor selectivity. For example, in designing ligands for G protein-coupled receptors (GPCRs), achieving selectivity between receptor subtypes is crucial for minimizing off-target effects. whiterose.ac.ukacs.org The combination of the rigid proline ring and the flexible, hydrophobic tail of this compound provides a versatile scaffold that can be systematically modified to fine-tune interactions within a receptor's binding pocket, thereby modulating selectivity. escholarship.orgnih.gov
Building Block for Complex Architectures
The structure of this compound is intrinsically suited for use as a modular component in the synthesis of larger, more complex molecules. The proline ring provides a defined three-dimensional shape, which is a desirable feature in molecules designed to interact with biological targets. sigmaaldrich.com The tert-butyloxycarbonyl (Boc) group on the proline nitrogen is a standard protecting group in peptide synthesis, which can be selectively removed under acidic conditions to reveal a reactive secondary amine. peptide.com This amine then serves as a handle for further chemical modifications. The 3-phenylpropylamido portion of the molecule introduces a significant hydrophobic element and a potential site for further functionalization on the phenyl ring. solubilityofthings.com
Table 1: Functional Components of this compound
| Component | Chemical Moiety | Function |
|---|---|---|
| Scaffold | Proline Ring | Provides conformational rigidity and a defined 3D structure. |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Temporarily masks the proline amine to direct reactivity; removable under acidic conditions. peptide.com |
| Tail/Linker | 3-Phenylpropylamide | Adds hydrophobicity, influences solubility, and provides a site for potential further modification. solubilityofthings.com |
Conjugation Chemistry (e.g., Bioconjugation)
In the field of bioconjugation, which involves linking molecules to biomacromolecules like proteins, this compound can function as a valuable bifunctional linker following the removal of the Boc group. chemimpex.comevitachem.com The newly exposed secondary amine on the proline ring can be coupled to other molecules, such as peptides, fluorescent dyes, or drug payloads, using standard amide bond-forming reactions. nih.gov
Table 2: Common Reagents for Amide Bond Formation
| Coupling Reagent Combination | Description |
|---|---|
| DCC / HOBt | N,N'-Dicyclohexylcarbodiimide and 1-Hydroxybenzotriazole (B26582) are classic reagents for forming amide bonds, minimizing side reactions. |
| HATU / DIPEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) and N,N-Diisopropylethylamine provide rapid and efficient coupling. |
Synthesis of Macrocycles or Branched Peptides
The unique structural features of proline and its derivatives are frequently exploited in the synthesis of macrocycles and branched peptides, classes of molecules that are of great interest as potential therapeutics due to their constrained conformations. nih.govthieme-connect.com
Macrocycle Synthesis: this compound can be incorporated as a key "turn-inducing" element in a linear peptide or small molecule precursor. After selective deprotection of the Boc group, the proline's secondary amine can be reacted with a suitable functional group at the other end of the linear chain to form a cyclic structure. The rigidity of the proline scaffold helps to pre-organize the linear precursor, which can facilitate the ring-closing reaction. chemrxiv.org Strategies for synthesizing macrocycle libraries often rely on such modular building blocks to generate diverse molecular structures. unive.itrsc.org
Branched Peptide Synthesis: While the 3-phenylpropylamido side chain does not inherently create a branch in the peptide backbone, it can be chemically modified to do so. For example, functionalization of the phenyl ring (e.g., nitration followed by reduction to an amine) would introduce a new reactive site. smolecule.com A second peptide chain could then be synthesized off this new site, resulting in a branched peptide structure. Alternatively, proline derivatives can be used to cap peptide chains or to introduce conformational constraints that are critical for biological activity. peptide.comiris-biotech.de The synthesis of peptides containing various proline analogues is a common strategy to explore structure-activity relationships. thieme-connect.de
Early-Stage Lead Compound Identification and Optimization
In drug discovery, the process of identifying a "hit" from a high-throughput screen and optimizing it into a "lead" compound is a critical phase. Building blocks like this compound are central to this process, allowing medicinal chemists to systematically explore how structural changes affect a molecule's biological activity. enamine.net
The compound serves as an excellent scaffold for creating focused libraries of related molecules. The proline core is a common motif in many biologically active compounds, including numerous approved drugs. researchgate.net The 3-phenylpropyl group provides a point of diversity; by varying the length of the alkyl chain or by adding substituents to the phenyl ring, chemists can fine-tune the compound's properties to improve target binding and pharmacokinetic profiles. scilit.com For example, research has shown that introducing a 3-phenylpropyl group onto a heterocyclic core can significantly enhance binding affinity and selectivity for certain biological targets. scilit.com
The process of hit-to-lead optimization involves synthesizing and testing analogues of an initial hit compound. this compound represents a template that can be systematically modified. The phenyl ring could be replaced with other aromatic or heterocyclic systems, the propyl linker could be shortened or lengthened, and the proline ring itself could be substituted with other cyclic amino acids to probe the structural requirements for optimal biological activity. ontosight.ai
Table 3: Illustrative Analogue Library for Lead Optimization
| Analogue | R1 (Proline-N) | R2 (Amide) | Purpose of Modification |
|---|---|---|---|
| Parent | Boc | -(CH2)3Ph | Starting point for optimization |
| Analogue 1 | H | -(CH2)2Ph | Investigate effect of linker length |
| Analogue 2 | H | -(CH2)3-(p-F-Ph) | Probe effect of phenyl ring electronics |
| Analogue 3 | H | -(CH2)3-cyclohexyl | Evaluate necessity of the aromatic ring |
| Analogue 4 | H | -(CH2)4Ph | Investigate effect of increased linker length |
This systematic approach allows researchers to build a structure-activity relationship (SAR) profile, guiding the design of more potent and selective drug candidates.
Future Directions and Emerging Research Opportunities
Exploration of Novel Biological Targets for Boc-Pro-NH(CH2)3Ph Analogues
Given its peptidomimetic structure, analogues of this compound could be explored for activity against a range of biological targets, particularly those involving protein-protein interactions (PPIs) or enzymes that recognize peptide substrates nih.gov. The proline residue is known to introduce conformational rigidity, which is a key feature in designing molecules with specific target interactions. The phenylpropylamine tail provides a hydrophobic element that could engage with lipophilic binding pockets on target proteins.
Research into peptidomimetics has successfully targeted challenging protein families, such as the BCL-2 family of pro-survival proteins, which are involved in cancer wehi.edu.au. Peptidomimetics have been designed to mimic the binding modes of natural peptide ligands that interact with these proteins wehi.edu.au. Similarly, analogues of this compound could be designed to mimic peptide sequences known to interact with specific targets.
Another area of exploration could involve metalloproteases, which are enzymes that cleave peptide bonds and are implicated in various physiological and pathological processes acs.org. Phosphinic peptides, which mimic the transition state of peptide hydrolysis, have been developed as potent inhibitors of zinc-metalloproteases acs.org. While this compound is not a phosphinic peptide, modifications to the amide bond or the introduction of transition state mimetics could yield analogues targeting such enzymes.
The compound's structure also bears some resemblance to elements found in polyamines, which play key roles in the metabolism and cell cycles of various organisms, including parasites conicet.gov.ar. Polyamine derivatives have been explored as potential antiparasitic agents by targeting unique metabolic pathways in these organisms conicet.gov.ar. This suggests a potential, albeit less direct, avenue for exploring this compound analogues against polyamine-related targets in pathogens.
Advanced Computational Design of Next-Generation Peptidomimetics
Computational methods are increasingly vital in the design of peptidomimetics with desired properties, including improved metabolic stability, bioavailability, and target affinity and selectivity mdpi.comnih.gov. For this compound, computational approaches could be employed to design next-generation analogues by:
Molecular Docking and Scoring: Predicting the binding modes and affinities of this compound analogues to potential biological targets based on their three-dimensional structures and the target's binding site characteristics nih.gov.
De Novo Design: Generating novel molecular structures based on the this compound scaffold that are predicted to have improved interactions with specific targets wehi.edu.au. This can involve modifying the proline ring, the linker length and composition, and the terminal phenyl group, as well as introducing new functional groups.
Predicting ADME Properties: Using computational models to predict absorption, distribution, metabolism, and excretion properties of designed analogues, helping to prioritize synthesis and experimental testing of compounds with favorable pharmacokinetic profiles acs.org.
Computational design frameworks have been successfully applied to design selective peptides and peptidomimetics targeting protein-protein interactions, demonstrating the power of these tools in optimizing binding and selectivity nih.gov.
Development of Innovative Synthetic Routes for Scalability and Efficiency
The synthesis of this compound and its analogues typically involves standard peptide coupling procedures, likely utilizing Boc solid-phase peptide synthesis or solution-phase methods iris-biotech.deub.edu. Future research could focus on developing more efficient and scalable synthetic routes to facilitate the production of larger quantities for extensive biological testing and potential development.
Innovative synthetic strategies could include:
Solid-Phase Synthesis Optimization: Exploring different resins, coupling reagents, and deprotection strategies to improve yields and purity of the this compound scaffold and its analogues on solid support ub.edu.
Flow Chemistry: Developing continuous flow processes for key synthetic steps to enhance reaction control, safety, and scalability karger.com.
Catalytic Methods: Investigating the use of metal catalysis or organocatalysis for coupling reactions or modifications of the phenylpropylamine moiety to improve efficiency and potentially introduce stereoselectivity researchgate.netthieme-connect.de.
Protecting Group Strategies: Exploring alternative protecting group strategies that are more amenable to large-scale synthesis or orthogonal to specific downstream modifications wehi.edu.auwhiterose.ac.uk.
Research into the synthesis of complex molecules and peptidomimetics often involves developing tailored synthetic routes to overcome challenges related to coupling, purification, and scalability ucl.ac.ukcore.ac.uk.
Integration with High-Throughput Screening Methodologies
To efficiently explore the biological activity of a library of this compound analogues, integration with high-throughput screening (HTS) methodologies is crucial nuvisan.comdndi.org. HTS allows for rapid testing of large numbers of compounds against a specific biological target or cellular pathway.
Future directions involving HTS could include:
Assay Development: Developing robust and miniaturized assays compatible with HTS platforms to measure the interaction of this compound analogues with target proteins or their effects on cellular processes nuvisan.com.
Library Synthesis: Creating diverse libraries of this compound analogues by varying the amino acid residue, the linker length and composition, and the terminal group, as well as introducing substituents on the phenyl ring.
Automated Screening: Utilizing automated liquid handling systems and detection technologies to screen these libraries efficiently .
Data Analysis and Prioritization: Implementing sophisticated data analysis tools to identify "hit" compounds with significant activity and prioritize them for further characterization .
HTS has become a cornerstone of modern drug discovery, enabling the rapid identification of potential lead compounds from large chemical libraries dndi.orgbiocompare.com.
Mechanistic Studies on Specific Cellular Pathways
Once active analogues of this compound are identified, detailed mechanistic studies are necessary to understand how they interact with their targets and influence specific cellular pathways.
Research in this area could involve:
Target Engagement Studies: Confirming that the active compounds bind to the intended biological target and determining the binding affinity and kinetics mdpi.com. Techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST) could be employed mdpi.com.
Downstream Signaling Analysis: Investigating how the compound-target interaction affects downstream signaling cascades using techniques such as Western blotting, ELISA, or reporter gene assays nih.gov.
Cellular Phenotypic Analysis: Assessing the effects of the compounds on cellular behavior, such as cell proliferation, migration, apoptosis, or differentiation, using high-content analysis (HCA) or other cell-based assays nuvisan.com.
Identifying Off-Target Effects: Exploring potential interactions with unintended targets that could contribute to the observed biological effects or lead to adverse outcomes.
Understanding the detailed mechanism of action is critical for optimizing compound efficacy and selectivity and for predicting potential side effects acs.org.
Potential for Use in Advanced Research Modalities (e.g., PROTACs, ADCs as synthetic components)
The this compound structure, particularly with the cleavable Boc group and the potential for modification of the terminal phenyl group or the linker, could serve as a synthetic component in advanced research modalities such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation medchemexpress.comtargetmol.com. A this compound derivative could potentially be incorporated into a PROTAC structure as part of the linker connecting a target protein ligand and an E3 ligase ligand. The proline and phenylpropylamine components could influence the linker's conformation and properties, affecting the efficiency of ternary complex formation (target protein-PROTAC-E3 ligase).
ADCs: ADCs are complex molecules consisting of an antibody conjugated to a cytotoxic drug via a linker medchemexpress.comtargetmol.com. While this compound itself is unlikely to be a cytotoxic drug, modified versions or related structures could potentially be used as components of the linker system or as part of a cleavable unit that releases the cytotoxic payload within target cells.
The use of small molecules and peptidomimetic-like structures as linkers or functional components in PROTACs and ADCs is an active area of research medchemexpress.comtargetmol.com. The ability to synthesize diverse analogues of this compound provides opportunities to explore its utility in these complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Boc-Pro-NH(CH2)3Ph with high yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) using Boc-protected proline and 3-phenylpropylamine. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution) and validate purity using NMR (e.g., H, C) and mass spectrometry .
- Key Considerations : Avoid side reactions (e.g., deprotection of the Boc group) by controlling pH and reaction time. Use anhydrous conditions to prevent hydrolysis .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Verify the Boc group (tert-butyl signal at ~1.4 ppm in H NMR), proline ring protons (δ 3.0–4.5 ppm), and aromatic protons (δ 7.2–7.4 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) matching the expected molecular weight.
- IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1720 cm) and amide bonds (~1650 cm) .
Q. What solvent systems are optimal for solubilizing this compound in biological assays?
- Methodological Answer : Test solubility in DMSO (common stock solvent) followed by dilution in aqueous buffers (e.g., PBS, pH 7.4). Assess compound stability via HPLC over 24–48 hours. For hydrophobic interactions, consider adding cyclodextrins or surfactants .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Cross-validate computational models (e.g., DFT, molecular dynamics) with multiple software packages (Gaussian, ORCA).
- Adjust parameters (solvent effects, implicit/explicit solvation models) and compare with experimental kinetics (e.g., reaction rates under varying temperatures) .
- Use sensitivity analysis to identify critical variables (e.g., steric hindrance from the Boc group) .
Q. What experimental designs are suitable for studying this compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 37°C in PBS, simulated gastric fluid (pH 1.2–3.0), and hepatic microsomal preparations. Monitor degradation via HPLC-MS.
- Statistical Analysis : Apply ICH guidelines for stability testing (e.g., Arrhenius equation for shelf-life prediction) and report confidence intervals for degradation rates .
Q. How can researchers evaluate the compound’s interaction with biological targets using in silico and in vitro approaches?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., proteases or GPCRs). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Cell-Based Assays : Measure dose-response curves (IC/EC) in relevant cell lines. Include controls for Boc group interference (e.g., compare with non-Boc analogs) .
Q. What strategies address low reproducibility in this compound synthesis across labs?
- Methodological Answer :
- Standardize protocols using detailed SOPs (e.g., exact molar ratios, degassing steps).
- Share raw spectral data via repositories (e.g., Zenodo) for cross-lab validation.
- Perform round-robin tests to identify environmental variables (humidity, temperature) impacting yield .
Methodological Frameworks
- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- For Data Analysis : Use CONSORT-PRO extensions for reporting outcomes in preclinical studies, ensuring transparency in statistical methods (e.g., ANOVA for dose-response data) .
- For Experimental Design : Follow NIH guidelines for preclinical reproducibility, including detailed material sourcing and statistical power calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
